Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate
Description
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate is a β-keto ester derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin aromatic system. The compound integrates a methyl group at the α-position of the ketone and an ethyl ester group, contributing to its unique electronic and steric profile. The 2,3-dihydrobenzodioxin moiety is a fused bicyclic structure with electron-rich aromatic characteristics, which may enhance stability and influence reactivity in synthetic or biological contexts.
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C14H16O5/c1-3-17-14(16)9(2)13(15)10-4-5-11-12(8-10)19-7-6-18-11/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
VHMGKOBIGJWSPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate typically involves the following steps:
Formation of the Benzodioxin Ring: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated using 1,2-dibromoethane in the presence of potassium carbonate in butanone.
Esterification: The resulting benzodioxin intermediate is then esterified with ethyl chloroformate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Chemical Overview
- IUPAC Name : Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate
- Molecular Formula : C14H16O5
- Molecular Weight : 264.27 g/mol
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted its effectiveness by determining minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that the compound exhibited notable antibacterial activity.
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| E. coli | 0.08 |
| S. aureus | 0.07 |
| K. pneumoniae | 0.11 |
The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antimicrobial agents in response to the growing issue of multidrug resistance (MDR) .
Anthelmintic Activity
In addition to its antibacterial properties, this compound has demonstrated promising anthelmintic activity. Research has shown that it can effectively paralyze and kill parasitic worms such as Pheretima posthuma and Ascaridia galli. The following tables summarize its efficacy based on paralysis and death times in comparison to standard treatments.
Table 1: Anthelmintic Activity Against Pheretima posthuma
| Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
|---|---|---|
| 5 | 10.66 | 64.16 |
| 10 | 8.44 | 48.33 |
| 20 | 6.83 | 41.86 |
Table 2: Anthelmintic Activity Against Ascaridia galli
| Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
|---|---|---|
| 5 | 3.73 | 43.23 |
| 10 | 3.23 | 35.83 |
| 20 | 2.16 | 34.33 |
These findings underscore the potential of this compound as a candidate for developing new anthelmintic therapies .
Cytotoxic Potential
The cytotoxic effects of this compound have also been investigated using brine shrimp assays to assess its safety profile and therapeutic window. The results indicated varying levels of cytotoxicity, which are critical for evaluating the compound's potential as a therapeutic agent.
Table 3: Cytotoxic Potential Against Brine Shrimp Nauplii
| Compound | LC50 (µg/ml) |
|---|---|
| Ethyl Compound | Ranges from 280 to 765 |
The cytotoxicity data suggest that while the compound exhibits biological activity against pathogens and parasites, careful consideration is needed regarding its safety in therapeutic applications .
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The benzodioxin ring can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Electronic Effects : The benzodioxin ring in the target compound provides electron density, contrasting with the electron-withdrawing chloro group in Ethyl (2-chlorobenzoyl)acetate . This difference may influence reactivity in nucleophilic additions or electrophilic aromatic substitutions.
- Synthetic Complexity: Ethyl (E)-2-benzamido-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)but-3-enoate demonstrates a more complex synthesis (65% yield via coupling reactions) compared to simpler β-keto esters, suggesting the target compound may require specialized methods.
Reactivity and Stability
- Benzodioxin vs. Phenyl Substituents: The fused oxygen atoms in the benzodioxin ring enhance resonance stabilization compared to monocyclic aryl groups in Ethyl (2-chlorobenzoyl)acetate . This could improve thermal stability but reduce electrophilic substitution rates.
- Chlorinated Derivatives: Ethyl 3,3-dichloro-2-oxopropanoate exhibits higher electrophilicity at the ketone due to electron-withdrawing Cl atoms, making it more reactive in enolate formation than the target compound.
Research Findings and Data Gaps
While the evidence highlights structural parallels, critical data gaps remain:
- Physical Properties : Melting/boiling points, solubility, and spectroscopic data (e.g., NMR, IR) for the target compound are unavailable, limiting direct comparison.
- Biological Activity: No data on pharmacological or toxicological profiles are provided, necessitating further experimental validation.
Biological Activity
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate (CAS No. 1403564-12-4) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and related research findings.
The compound is synthesized through various organic reactions involving the 2,3-dihydrobenzo[b][1,4]dioxin core. The molecular formula is with a molecular weight of 248.28 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of the dihydrobenzo[b][1,4]dioxin structure exhibit significant anticancer activity. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines.
A notable study evaluated the compound's effect on PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair and apoptosis. The results indicated that the compound could inhibit PARP1 activity with an IC50 value of approximately 5.8 µM . This suggests a potential role in cancer therapy by disrupting DNA repair mechanisms in cancer cells.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The compound demonstrated a significant ability to scavenge free radicals in vitro, which could contribute to its protective effects against cellular damage .
The proposed mechanism of action for this compound involves:
- Inhibition of PARP1 : By inhibiting this enzyme, the compound may prevent cancer cells from repairing DNA damage effectively.
- Antioxidant Mechanisms : The ability to neutralize free radicals suggests that it may protect cells from oxidative damage and inflammation.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate?
Methodological Answer: The synthesis typically involves multi-step processes, including:
- Esterification : Reacting 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) .
- Coupling Reactions : Utilizing palladium catalysts for cross-coupling steps to introduce the dihydrobenzodioxin moiety, as seen in analogous compounds .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | H₂SO₄, ethanol | Toluene | Reflux | 65–78% | |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 72% |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester functionality. For example, the methyl group at position 2 appears as a singlet (~δ 1.3–1.5 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 333.1) .
- FT-IR : Identification of carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can solvent polarity and catalyst choice optimize the synthesis yield?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while toluene improves esterification efficiency by azeotropic water removal .
- Catalyst Screening : Acid catalysts (e.g., p-TSA) for esterification vs. transition-metal catalysts (e.g., Pd) for aryl coupling. A study on analogous compounds showed a 20% yield increase with Pd(PPh₃)₄ vs. Pd(OAc)₂ .
Experimental Design Tip:
Use a factorial design to test solvent-catalyst combinations, prioritizing yield and purity metrics.
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions (e.g., ambiguous NOE effects or overlapping NMR signals) can be addressed by:
- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing, as demonstrated for a related chalcone derivative .
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish diastereotopic protons .
- Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data .
Q. What methodologies are used to investigate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against targets like PTP1B using fluorescence-based assays, with IC₅₀ values calculated from dose-response curves .
- Molecular Docking : AutoDock Vina to predict binding interactions with enzymes (e.g., kinases), validated by mutagenesis studies .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ values compared to positive controls like doxorubicin .
Q. Table 2: Example Biological Data from Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Chalcone derivative | PTP1B | 12.3 ± 1.2 | Fluorescence | |
| Oxalamide analog | MCF-7 | 8.7 ± 0.9 | MTT |
Q. How to address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Monitoring : Use TLC or inline IR to identify bottlenecks (e.g., incomplete esterification) .
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes, improving yields by 15–30% in analogous syntheses .
Q. What strategies validate the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and varying pH (2–12) for 48 hours, analyzing degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
Q. How to design SAR studies for derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
